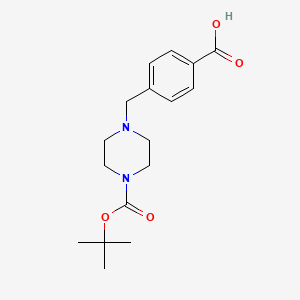

1-Boc-4-(4-Carboxybenzyl)piperazine

Description

Significance of Piperazine (B1678402) Derivatives as Privileged Chemical Scaffolds in Modern Chemical Research

Piperazine and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, a designation for molecular frameworks that are capable of binding to multiple biological targets with high affinity. chemicalbook.com The six-membered heterocyclic ring containing two nitrogen atoms at opposite positions imparts a unique set of properties to these molecules. chemicalbook.com The presence of these nitrogen atoms often leads to improved aqueous solubility and oral bioavailability, which are desirable characteristics for drug candidates. chemicalbook.com

The piperazine moiety is a common feature in a wide array of therapeutic agents, demonstrating its versatility in interacting with biological systems. chemicalbook.com This has led to the development of numerous drugs containing the piperazine ring for various therapeutic applications.

Structural Overview and Key Functional Moieties of 1-Boc-4-(4-Carboxybenzyl)piperazine

The structure of this compound is characterized by three key functional components: the piperazine ring, the tert-butoxycarbonyl (Boc) protecting group, and the 4-carboxybenzyl substituent.

The piperazine ring serves as the core scaffold. Its non-planar, chair-like conformation and the presence of two nitrogen atoms allow for the attachment of two different substituents, enabling the creation of diverse molecular architectures.

The Boc protecting group is attached to one of the piperazine nitrogens. The Boc group is a widely used protecting group in organic synthesis due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions. chemicalbook.com This allows for selective reactions to occur at the unprotected nitrogen atom of the piperazine ring.

The 4-carboxybenzyl substituent is attached to the other piperazine nitrogen. This moiety consists of a benzyl (B1604629) group substituted with a carboxylic acid at the para position. The carboxylic acid group provides a reactive handle for further chemical transformations, such as amide bond formation, which is a cornerstone of medicinal chemistry for linking molecular fragments.

| Property | Value |

| Molecular Formula | C17H24N2O4 |

| Molecular Weight | 320.38 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 168-172 °C |

| Solubility | Soluble in methanol (B129727) and DMSO |

Interactive Data Table: Physicochemical Properties of this compound (Data presented is typical and may vary)

Academic Research Trajectories and Contextual Relevance of the Compound Class

The academic and industrial research involving compounds like this compound is primarily focused on their utility as intermediates in the synthesis of complex target molecules. The presence of both a protected amine and a carboxylic acid functionality makes this compound a valuable linker or building block in the construction of larger, multi-component structures.

Research in this area often involves the development of novel synthetic routes to piperazine-containing compounds and the exploration of their potential as therapeutic agents. For instance, the carboxylic acid moiety of this compound can be readily coupled with a variety of amines to generate a library of amide derivatives. Following this, the Boc group can be removed to expose the second piperazine nitrogen, which can then be further functionalized. This modular approach is highly valuable in drug discovery programs for the rapid generation of new chemical entities for biological screening.

While specific, in-depth research articles focusing solely on this compound are not abundant, its importance is evident from its inclusion in the synthetic pathways of more complex patented molecules and its availability from various chemical suppliers catering to the research and development sector. The compound's structure is indicative of its role as a precursor to molecules designed to interact with biological targets where the piperazine and the substituted benzyl group play key pharmacophoric roles.

Structure

3D Structure

Properties

IUPAC Name |

4-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)19-10-8-18(9-11-19)12-13-4-6-14(7-5-13)15(20)21/h4-7H,8-12H2,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGOFKAHLQQITIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383736 | |

| Record name | 4-{[4-(tert-Butoxycarbonyl)piperazin-1-yl]methyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479353-63-4 | |

| Record name | 4-{[4-(tert-Butoxycarbonyl)piperazin-1-yl]methyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Piperazin-1-yl)methylbenzoic acid, N4-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Boc 4 4 Carboxybenzyl Piperazine and Its Precursors

De Novo Construction of the Piperazine (B1678402) Ring System

The formation of the piperazine scaffold is a fundamental step and can be achieved through various established and modern synthetic protocols.

Established Synthetic Protocols for Piperazine Scaffold Assembly

Historically, the synthesis of the piperazine ring has relied on several classical methods. One of the most common approaches involves the cyclization of appropriate acyclic precursors. For instance, the reaction of a primary amine with a bis(haloalkyl)amine can lead to the formation of the piperazine ring. A general method involves the sequential double Michael addition of nitrosoalkenes to primary amines, which generates bis(oximinoalkyl)amines. These intermediates can then undergo stereoselective catalytic reductive cyclization to yield piperazine derivatives. beilstein-journals.orgyoutube.com This method is versatile, allowing for the introduction of substituents on both the carbon and nitrogen atoms of the piperazine ring. beilstein-journals.orgyoutube.com

Another established method is the reduction of diketopiperazines, which are cyclic diamides. lookchem.com These can be prepared by the condensation of α-amino acids or their esters. The subsequent reduction of the amide carbonyl groups, typically with strong reducing agents like lithium aluminum hydride (LiAlH4), affords the corresponding piperazine.

Furthermore, the dimerization of aziridines, often catalyzed by an acid, can also lead to the formation of piperazines. While effective for the synthesis of symmetrically substituted piperazines, this method is less suitable for the preparation of unsymmetrically substituted derivatives.

Multicomponent Reactions in Piperazine Framework Construction

Multicomponent reactions (MCRs) have emerged as powerful tools for the efficient and convergent synthesis of complex molecules, including the piperazine scaffold. google.com The Ugi four-component reaction (U-4CR) is a prominent example of an MCR that has been successfully applied to the synthesis of piperazine derivatives. researchgate.netnih.gov In a typical Ugi-based approach, an N-alkylethylenediamine, a carboxylic acid, an isocyanide, and an aldehyde (such as chloroacetaldehyde) are combined in a one-pot reaction to generate a linear precursor, which can then undergo intramolecular cyclization to form the piperazine ring. researchgate.net

The versatility of MCRs allows for the rapid generation of diverse piperazine libraries by varying the individual components. google.comchemicalbook.com For instance, the use of bifunctional starting materials in an Ugi reaction can lead to the formation of bicyclic piperazine systems. google.com The operational simplicity and tolerance to a wide range of functional groups make MCRs an attractive strategy for the de novo synthesis of highly substituted piperazines. nih.govchemicalbook.com

| Multicomponent Reaction | Components | Key Features | Reference |

| Ugi Four-Component Reaction (U-4CR) | N-Alkylethylenediamine, Carboxylic Acid, Isocyanide, Aldehyde | One-pot synthesis, high diversity, operational simplicity | researchgate.net |

| Ugi-based Bicyclic Piperazine Synthesis | Bifunctional Ugi-compatible starting materials (e.g., α-azidocarboxylic acid and propargyl amine) | Leads to fused ring systems | google.com |

| Tetrazole Ugi Reaction | α-Halo oxo-component, isocyanide, trimethylsilyl (B98337) azide, ethanolamine | Generates a secondary amine for subsequent cyclization | chemicalbook.com |

Transition-Metal-Catalyzed Cyclizations and Amination Reactions in Piperazine Synthesis

Transition-metal catalysis has revolutionized organic synthesis, and the construction of the piperazine ring is no exception. lookchem.comwhiterose.ac.uk Palladium-catalyzed reactions are particularly prominent in this area. nih.gov One such method involves the palladium-catalyzed cyclization of a propargyl unit with a diamine component, which provides a modular route to highly substituted piperazines with excellent regio- and stereochemical control. nih.gov

Another powerful strategy is the palladium-catalyzed Buchwald-Hartwig amination, which is widely used for the formation of C-N bonds. researchgate.netnih.gov This reaction can be employed to construct the piperazine ring by intramolecularly coupling an amine and an aryl or alkyl halide. Conversely, it can be used to functionalize a pre-formed piperazine ring.

Gold-catalyzed cyclizations have also been utilized. For example, the ring-opening of cyclic sulfamidates with propargylic sulfonamides can generate substrates for a subsequent gold-catalyzed cyclization to form tetrahydropyrazines, which can then be reduced to piperazines. nih.gov Furthermore, visible-light photoredox catalysis has emerged as a mild and green alternative for piperazine synthesis, often utilizing iridium or ruthenium-based catalysts. prepchem.com

| Catalyst System | Reaction Type | Key Features | Reference |

| Palladium Catalysts | Cyclization of propargyl units with diamines | Modular, high regio- and stereocontrol | nih.gov |

| Palladium/BINAP | Catalytic amination | Useful for one-pot unsymmetrical piperazine synthesis | nih.gov |

| Gold Catalysts | Cyclization of propargylic sulfonamides | Forms tetrahydropyrazines as precursors | nih.gov |

| Iridium/Ruthenium Photoredox Catalysts | Visible-light mediated reactions | Mild and green alternative | prepchem.com |

Targeted Functionalization Strategies for Piperazine Derivatives

Once the piperazine scaffold is in hand, the next crucial step is the selective introduction of the desired functional groups at the nitrogen atoms. For the synthesis of 1-Boc-4-(4-carboxybenzyl)piperazine, this involves the introduction of a 4-carboxybenzyl group and a tert-butoxycarbonyl (Boc) protecting group.

Introduction of the 4-Carboxybenzyl Moiety

The 4-carboxybenzyl group can be introduced onto the piperazine nitrogen through several standard organic transformations. Two of the most common and effective methods are reductive amination and nucleophilic substitution.

Reductive Amination: This method involves the reaction of piperazine (or a mono-protected piperazine derivative) with 4-carboxybenzaldehyde in the presence of a reducing agent. organic-chemistry.orgyoutube.comyoutube.com The initial reaction forms an iminium ion intermediate, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are mild enough to be selective for the iminium ion over the aldehyde. nih.govyoutube.com This one-pot procedure is highly efficient and tolerates a wide range of functional groups.

Nucleophilic Substitution (Alkylation): An alternative approach is the alkylation of piperazine with a suitable 4-(halomethyl)benzoic acid derivative, such as 4-(bromomethyl)benzoic acid. researchgate.net This SN2 reaction typically requires a base to neutralize the hydrogen halide formed during the reaction and to deprotonate the piperazine nitrogen, enhancing its nucleophilicity. Common bases include potassium carbonate or triethylamine. To avoid dialkylation, it is often advantageous to use a large excess of piperazine or to start with a mono-protected piperazine derivative.

Selective N-Boc Protection of the Piperazine Nitrogen

The introduction of the tert-butoxycarbonyl (Boc) group is a standard procedure in organic synthesis to protect one of the nitrogen atoms of the piperazine ring, allowing for selective functionalization of the other nitrogen. google.comchemicalbook.com The most common reagent for this transformation is di-tert-butyl dicarbonate (B1257347) (Boc₂O). chemicalbook.com

To achieve mono-protection, the reaction conditions must be carefully controlled. A common strategy is to use a stoichiometric amount of Boc₂O relative to the piperazine. The reaction is typically carried out in a suitable solvent such as dichloromethane (B109758) (DCM) or a mixture of methanol (B129727) and water. chemicalbook.comprepchem.com The use of a slight excess of piperazine can also favor the formation of the mono-Boc protected product. researchgate.net

Reagents and Reaction Conditions for tert-Butyloxycarbonyl Protection

The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group for amines in organic synthesis. Its introduction onto the piperazine nitrogen is a critical step in the synthesis of this compound. The most common reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O).

The reaction is typically carried out under basic conditions to deprotonate the piperazine nitrogen, enhancing its nucleophilicity. A variety of bases and solvent systems can be employed, with the choice often depending on the specific substrate and desired reaction rate. Common methods include:

Aqueous conditions: Stirring the amine with Boc₂O in water at ambient temperature. wikipedia.org

Organic solvents with a base: The reaction can be performed in solvents like tetrahydrofuran (B95107) (THF) or acetonitrile (B52724), with a base such as sodium hydroxide (B78521) or 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.org

Biphasic conditions: Heating a mixture of the amine and Boc₂O in a chloroform (B151607) and aqueous sodium bicarbonate mixture at reflux. wikipedia.org

The mechanism of Boc protection involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, releasing carbon dioxide, a tert-butoxide anion, and the desired Boc-protected amine. youtube.com

For the synthesis of precursors to this compound, such as 1-Boc-piperazine, piperazine can be reacted with Boc₂O in a mixture of methanol and water. chemicalbook.com In some procedures, an acid like formic acid is used initially, followed by the addition of Boc₂O and a catalyst like acetamidine (B91507) hydrochloride. chemicalbook.com

Table 1: Common Reagents and Conditions for Boc Protection of Piperazine

| Reagent | Base | Solvent | Temperature | Reference |

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium hydroxide | Water | Ambient | wikipedia.org |

| Di-tert-butyl dicarbonate (Boc₂O) | 4-dimethylaminopyridine (DMAP) | Acetonitrile | Not specified | wikipedia.org |

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium bicarbonate | Chloroform/Water | Reflux | wikipedia.org |

| Di-tert-butyl dicarbonate (Boc₂O) | None (with formic acid) | Methanol/Water | Room Temperature | chemicalbook.com |

Orthogonal Protecting Group Strategies in Complex Molecule Synthesis

In the synthesis of complex molecules containing multiple reactive functional groups, orthogonal protecting group strategies are essential. jocpr.com Orthogonal protecting groups are those that can be removed under distinct conditions without affecting other protecting groups present in the molecule. jocpr.com This allows for the selective deprotection and subsequent reaction at specific sites.

For a molecule like this compound, which has two nitrogen atoms and a carboxylic acid group, an orthogonal strategy is crucial. The Boc group on one nitrogen is acid-labile, while the other nitrogen can be functionalized, and the carboxylic acid can be protected with a group that is stable to the conditions used for Boc removal.

Common orthogonal protecting groups used in conjunction with Boc include:

Fmoc (9-fluorenylmethyloxycarbonyl): This is a base-labile protecting group, often removed with piperidine. ub.edu The orthogonality of Boc (acid-labile) and Fmoc (base-labile) is a cornerstone of solid-phase peptide synthesis and is applicable to other complex syntheses. ub.edu

Alloc (Allyloxycarbonyl): This group is removed by palladium-catalyzed allyl transfer and is stable to the acidic and basic conditions used to remove Boc and Fmoc, respectively. sigmaaldrich.com

Benzyl (B1604629) (Bn): Often used to protect carboxylic acids as benzyl esters, which can be removed by hydrogenolysis.

The synthesis of substituted piperazines often involves the use of orthogonally protected diamines. For instance, treatment of certain aziridines with the potassium salt of BocNH₂ can yield regiospecifically ring-opened, orthogonally protected diamines. nih.gov These intermediates can then be selectively functionalized.

The strategic use of these protecting groups allows for the stepwise construction of complex piperazine derivatives, enabling the introduction of various substituents at specific positions.

Advanced and Sustainable Synthetic Approaches

In recent years, there has been a significant push towards developing more efficient and environmentally friendly synthetic methods. This has led to the exploration of advanced techniques like microwave-assisted synthesis and photoredox catalysis for the preparation of piperazine derivatives.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comnih.gov This technique has been successfully applied to the synthesis of various piperazine derivatives. mdpi.comscipublications.com

Studies have shown that the synthesis of monosubstituted piperazine derivatives can be significantly accelerated using microwave irradiation. mdpi.comnih.gov For instance, reactions that would typically require several hours of reflux can be completed in a fraction of the time with comparable yields and purity. mdpi.com This efficiency makes microwave-assisted synthesis an attractive option for the preparation of precursors to this compound.

The benefits of microwave-assisted synthesis include:

Reduced Reaction Times: Significant acceleration of reaction rates. nih.gov

Improved Yields: Often leads to higher product yields. arkat-usa.org

Enhanced Purity: Can result in cleaner reaction profiles with fewer side products. arkat-usa.org

Energy Efficiency: More efficient heating compared to conventional methods.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Piperazine Derivatives

| Synthesis Method | Reaction Time | Yield | Reference |

| Conventional Heating | 2-3 hours | Moderate | mdpi.com |

| Microwave Irradiation | A few minutes | Moderate to Good | mdpi.com |

Photoredox Catalysis and C-H Functionalization of Piperazines

Visible-light photoredox catalysis has gained prominence as a mild and powerful method for the formation of carbon-carbon and carbon-heteroatom bonds. encyclopedia.pubmdpi.com This technique utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer processes, generating highly reactive radical intermediates. encyclopedia.pub

In the context of piperazine synthesis, photoredox catalysis has enabled the direct C-H functionalization of the piperazine core. acs.orgnih.gov This approach avoids the need for pre-functionalized starting materials and allows for the late-stage modification of the piperazine scaffold, which is highly advantageous in medicinal chemistry. acs.org

For example, photoredox-catalyzed methods have been developed for the C-H arylation and vinylation of N-Boc protected piperazines. encyclopedia.pubmdpi.com These reactions typically employ an iridium-based photocatalyst and proceed under mild conditions. encyclopedia.pub The mechanism often involves the generation of an α-amino radical on the piperazine ring, which can then react with various coupling partners. acs.orgnih.gov

More recently, organic photoredox catalysts are being explored as a greener alternative to transition metal-based catalysts. acs.orgacs.orgnih.gov These methods offer a modular and programmable approach to the synthesis of complex, C-substituted piperazines. acs.orgacs.orgnih.gov

Principles of Green Chemistry in Synthesis Optimization

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound and its precursors can be optimized by incorporating these principles.

Key green chemistry principles relevant to this synthesis include:

Atom Economy: Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. C-H functionalization approaches are particularly notable for their high atom economy. acs.org

Use of Safer Solvents and Auxiliaries: Minimizing or eliminating the use of hazardous solvents. Microwave-assisted synthesis can often be performed with reduced solvent volumes. arkat-usa.org The use of water as a solvent in Boc protection is another example. wikipedia.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. Photoredox catalysis often proceeds under mild conditions, reducing energy consumption. encyclopedia.pub

Catalysis: Using catalytic reagents in small amounts rather than stoichiometric reagents is a core principle. Both photoredox catalysis and many microwave-assisted reactions utilize catalysts. nih.govencyclopedia.pub

Use of Renewable Feedstocks: While not directly addressed in the provided context, this principle encourages the use of starting materials derived from renewable resources.

By integrating these advanced and sustainable synthetic approaches, the production of this compound can be made more efficient, cost-effective, and environmentally benign.

Chemical Transformations and Derivatization of 1 Boc 4 4 Carboxybenzyl Piperazine

Functional Group Interconversions at the Carboxylic Acid Moiety

The carboxylic acid group of 1-Boc-4-(4-carboxybenzyl)piperazine is a versatile handle for various chemical transformations, including esterification, amidation, and coupling reactions. These modifications are crucial for creating derivatives with altered physicochemical properties and biological activities.

The carboxylic acid can be readily converted to esters and amides, which is a common strategy for forming conjugates with other molecules. For instance, esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of a suitable coupling agent. Similarly, amidation reactions with amines lead to the formation of amide bonds. These reactions are fundamental in creating libraries of compounds for drug discovery. For example, the carboxylic acid can be activated with coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (HOBt) to facilitate the formation of an amide bond with a primary or secondary amine. researchgate.net

A variety of related ester and amide derivatives of piperazine (B1678402) carboxylic acids have been synthesized, highlighting the broad applicability of these reactions. Examples include:

1-Boc-5-oxo-piperazine-2-carboxylic acid sigmaaldrich.com

1,4-Di-Boc-piperazine-2-carboxylic acid sigmaaldrich.comsigmaaldrich.com

N-4-Boc-N-1-cbz-2-piperazine carboxylic acid

1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid peptide.com

The following table provides examples of reagents and conditions used for these transformations.

| Transformation | Reagents and Conditions | Product Type | Reference |

| Amidation | 1-Boc-piperazine, CH3CN, NEt3, EDCl, HOBt, reflux, 24 h | Amide | researchgate.net |

While less common for this specific molecule, the carboxylic acid group can theoretically undergo reduction to the corresponding alcohol using strong reducing agents like lithium aluminum hydride. However, this reaction might also affect the Boc group. Oxidation of the benzyl (B1604629) group is generally not a primary route for derivatization.

The carboxylic acid can participate in various coupling reactions to build more complex molecular scaffolds. For example, it can be coupled with other molecules containing a suitable functional group. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming carbon-nitrogen bonds and have been used to synthesize N-arylpiperazine structures. researchgate.netmdpi.com Copper-catalyzed cross-coupling of N-Boc protected piperazines with aryl iodides has also been reported as a convenient method for N-arylation. researchgate.net These reactions allow for the introduction of diverse aryl and heteroaryl moieties, significantly expanding the chemical space accessible from this starting material.

N-Boc Deprotection Strategies

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its relatively easy removal under acidic conditions. nih.gov The deprotection of the Boc group on the piperazine nitrogen is a key step in many synthetic pathways, unmasking the secondary amine for further functionalization.

The most common method for removing the Boc group is through acid-catalyzed cleavage. acsgcipr.org Strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM) are frequently employed for this purpose. researchgate.netcommonorganicchemistry.com The reaction proceeds by protonation of the carbonyl oxygen of the Boc group, followed by the elimination of isobutylene (B52900) and carbon dioxide to yield the free amine. acsgcipr.org This method is generally efficient and proceeds at room temperature. commonorganicchemistry.com Other acids like hydrochloric acid (HCl) can also be used. jgtps.com

The table below summarizes typical conditions for acid-catalyzed Boc deprotection.

| Reagent | Solvent | Temperature | Reference |

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 0-25 °C | researchgate.net |

| 25% TFA | Dichloromethane (DCM) | Room Temperature | commonorganicchemistry.com |

| 6N HCl | - | - | jgtps.com |

While acid-catalyzed deprotection is widely used, alternative and milder methods have been developed to accommodate sensitive substrates or to achieve selective deprotection.

Thermal Deprotection: The Boc group can be removed by heating, often at high temperatures, without the need for any catalyst. acsgcipr.orgacs.org The mechanism is believed to involve fragmentation to the carbamic acid, which then decarboxylates to the free amine, along with the formation of isobutylene and carbon dioxide. acsgcipr.org This method can be performed in various solvents, including methanol (B129727) and trifluoroethanol. acs.org

Water-Mediated Deprotection: Interestingly, the Boc group can be removed simply by heating in water, without any additional reagents. lookchem.comresearchgate.netsemanticscholar.org This "green" method is attractive due to its environmental friendliness. semanticscholar.org The reaction can be carried out at temperatures ranging from 100°C to 150°C. lookchem.comresearchgate.netsemanticscholar.org

Specific Reagents: Other reagents and conditions for Boc deprotection have been explored to offer milder alternatives to strong acids. These include the use of Lewis acids, ionic liquids, and other specific chemical reagents. acs.orgrsc.org

The following table outlines some alternative Boc deprotection methods.

| Method | Conditions | Key Features | Reference(s) |

| Thermal | Heating in solvents like methanol or trifluoroethanol | Acid-free | acsgcipr.orgacs.org |

| Water-mediated | Heating in water at 100-150°C | Catalyst-free, environmentally friendly | lookchem.comresearchgate.netsemanticscholar.org |

| Ionic Liquids | High temperature in a phosphonium (B103445) ionic liquid with trace water and TFA | Rapid deprotection | rsc.org |

Chemo- and Regioselective Deprotection in Multifunctional Compounds

The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under many reaction conditions and its facile removal under acidic conditions. acsgcipr.org In a molecule such as this compound, which also contains a carboxylic acid, selective deprotection of the Boc group without affecting the carboxylic acid or other sensitive functionalities is paramount.

The most common method for Boc deprotection involves the use of strong acids, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). nih.gov However, the challenge in multifunctional compounds is to achieve selectivity. The Boc group is generally more sensitive to acid than many other protecting groups, which allows for a degree of selective deprotection. acsgcipr.org

Several reagents and conditions have been developed to achieve the selective removal of the Boc group in the presence of other acid-labile groups. For instance, bismuth(III) trichloride (B1173362) in a mixture of acetonitrile (B52724) and water has been shown to selectively deprotect N-Boc groups in amino acids and peptides, leaving tert-butyl esters intact. researchgate.net This method could potentially be applied to this compound to selectively cleave the Boc group while preserving the carboxylic acid. Another approach involves the use of cerium(III) chloride for the selective deprotection of tert-butyl esters in the presence of N-Boc protecting groups, highlighting the possibility of tuning reaction conditions to favor the cleavage of one acid-sensitive group over another. organic-chemistry.org

Furthermore, aqueous phosphoric acid has been demonstrated as an environmentally benign and selective reagent for the deprotection of tert-butyl carbamates, tert-butyl esters, and tert-butyl ethers, while tolerating other functionalities like Cbz carbamates and benzyl esters. organic-chemistry.org The choice of deprotection agent and conditions is critical to avoid side reactions, such as the alkylation of nucleophilic sites by the tert-butyl cation generated during the reaction. acsgcipr.org

The following table summarizes various deprotection methods for the Boc group, which could be adapted for the selective deprotection of this compound.

| Reagent/Condition | Substrate Scope | Advantages | Potential Issues |

| Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | General Boc-protected amines | Efficient and widely used | Can cleave other acid-sensitive groups, potential for side reactions |

| Bismuth(III) Trichloride in Acetonitrile/Water | N-Boc amino acids and peptides | High selectivity for N-Boc over tert-butyl esters | Requires specific solvent system and temperature |

| Cerium(III) Chloride | tert-Butyl esters in the presence of N-Boc | Selective for tert-butyl esters | Opposite selectivity to what is typically desired for this compound |

| Aqueous Phosphoric Acid | tert-Butyl carbamates, esters, and ethers | Environmentally benign, mild, and selective | May require optimization for specific substrates |

| Sodium Borohydride in Ethanol | N-Boc imidazoles and pyrazoles | Selective for certain N-Boc protected heterocycles | Not generally applicable to piperazines |

Derivatization at the Piperazine Ring and Benzyl Moiety

Once the desired deprotection is achieved, or by utilizing the intact starting material, this compound can be further functionalized at either the piperazine nitrogen (after Boc removal) or the carboxylic acid group.

The piperazine ring and the benzyl moiety of this compound serve as versatile scaffolds for introducing a wide range of chemical modifications. These modifications can significantly influence the substitution patterns and, where applicable, the stereochemistry of the resulting derivatives.

Following the deprotection of the Boc group, the newly freed secondary amine on the piperazine ring becomes a nucleophilic site for various reactions. It can undergo N-alkylation, N-arylation, acylation, and sulfonylation to introduce diverse substituents. For instance, reductive amination with aldehydes or ketones is a common method to introduce alkyl groups. The choice of the carbonyl compound directly dictates the nature of the substituent on the piperazine nitrogen.

The carboxylic acid group on the benzyl moiety can be converted into an amide via coupling with various amines using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole). nih.gov This allows for the introduction of a vast array of substituents, significantly altering the properties of the parent molecule. Esterification of the carboxylic acid is another common transformation.

The following table provides examples of chemical modifications at both the piperazine and benzyl positions.

| Reaction Site | Reaction Type | Reagents | Resulting Functional Group |

| Piperazine Nitrogen (post-deprotection) | N-Alkylation | Alkyl halide, base | Tertiary amine |

| Piperazine Nitrogen (post-deprotection) | Reductive Amination | Aldehyde/Ketone, reducing agent | Tertiary amine |

| Piperazine Nitrogen (post-deprotection) | N-Arylation | Aryl halide, catalyst (e.g., Pd) | N-aryl piperazine |

| Piperazine Nitrogen (post-deprotection) | Acylation | Acyl chloride, base | Amide |

| Benzyl Carboxylic Acid | Amidation | Amine, coupling agents (EDCI, HOBt) | Amide |

| Benzyl Carboxylic Acid | Esterification | Alcohol, acid catalyst | Ester |

The synthesis of analogues of this compound with modified aromatic rings is a key strategy for exploring structure-activity relationships in drug discovery. These modifications can involve the introduction of substituents onto the existing benzene (B151609) ring or the replacement of the benzene ring with other aromatic or heteroaromatic systems.

One common approach to introduce substituents onto the benzene ring is to start with a commercially available substituted benzoic acid derivative. For example, using a substituted 4-(bromomethyl)benzoic acid in the initial alkylation of 1-Boc-piperazine would lead to analogues with various substituents on the aromatic ring.

Alternatively, the benzene ring can be replaced entirely with a different aromatic system. For instance, pyridyl or imidazolyl moieties can be incorporated. Research has shown the synthesis of N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides, where the benzyl group is replaced by a pyridylethyl or pyridinylmethyl group. nih.gov Similarly, analogues with an imidazole (B134444) ring in place of the pyridine (B92270) have been synthesized. nih.gov The synthesis of these analogues often involves the reaction of 1-Boc-piperazine with a suitable haloalkyl-substituted heterocycle.

Another strategy involves the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to directly couple 1-Boc-piperazine with various aryl or heteroaryl halides. mdpi.com This method provides a versatile route to a wide range of analogues with diverse aromatic systems.

The following table outlines synthetic strategies for creating analogues with modified aromatic rings.

| Modification Strategy | Key Starting Materials | Key Reaction Type | Resulting Analogue Type |

| Substitution on Benzene Ring | Substituted 4-(bromomethyl)benzoic acid, 1-Boc-piperazine | Nucleophilic substitution | Substituted benzylpiperazine |

| Replacement with Pyridine Ring | 1-Boc-piperazine, haloalkylpyridine | Nucleophilic substitution | Pyridylalkylpiperazine |

| Replacement with Imidazole Ring | 1-Boc-piperazine, haloalkylimidazole | Nucleophilic substitution | Imidazolylalkylpiperazine |

| General Aromatic/Heteroaromatic Introduction | 1-Boc-piperazine, aryl/heteroaryl halide | Buchwald-Hartwig amination | Aryl/heteroarylpiperazine |

Structure Function Relationship Studies in Piperazine Derived Systems

Influence of Structural Modifications and Substituent Patterns on Molecular Interactions

The biological activity of piperazine (B1678402) derivatives is profoundly influenced by the nature and position of substituents on the piperazine core. nih.gov These modifications dictate the types of molecular interactions the compound can form with its biological target, such as hydrogen bonds, ionic interactions, hydrophobic interactions, and van der Waals forces.

The 1-Boc-4-(4-carboxybenzyl)piperazine molecule presents several key features that govern its interaction profile. The Boc group at the N1 position is a bulky, lipophilic moiety that can engage in hydrophobic interactions with nonpolar pockets of a receptor or enzyme. The tert-butyl group, in particular, can create significant van der Waals contacts. The carbamate (B1207046) linkage of the Boc group also contains a carbonyl oxygen that can act as a hydrogen bond acceptor.

At the N4 position, the 4-carboxybenzyl substituent offers multiple points of interaction. The benzene (B151609) ring can participate in π-π stacking or hydrophobic interactions. The carboxylic acid group is a crucial functional group that can act as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (from both oxygen atoms). At physiological pH, the carboxylic acid is typically deprotonated, forming a carboxylate anion, which can then participate in strong ionic interactions or salt bridges with positively charged residues like arginine or lysine (B10760008) on a protein target.

Research on various piperazine derivatives has consistently shown that even minor changes to the substituent pattern can lead to significant changes in biological activity. For instance, altering the substitution on the aromatic ring or changing the length of the linker between the piperazine and the aromatic ring can dramatically affect binding affinity and selectivity. nih.gov

| Substituent/Moiety | Potential Molecular Interactions |

| 1-Boc Group | |

| tert-Butyl | Hydrophobic interactions, van der Waals forces |

| Carbonyl Oxygen | Hydrogen bond acceptor |

| Piperazine Ring | |

| Nitrogen Atoms | Hydrogen bond acceptors, potential for protonation and ionic interactions |

| Ring Structure | Provides a defined spatial arrangement for substituents |

| 4-(4-Carboxybenzyl) Group | |

| Benzyl (B1604629) Ring | Hydrophobic interactions, π-π stacking |

| Carboxylic Acid | Hydrogen bond donor and acceptor, potential for deprotonation to form a carboxylate for ionic interactions |

Conformational Analysis and its Implications for Molecular Recognition Mechanisms

The three-dimensional shape of a molecule is critical for its ability to bind to a biological target. For cyclic systems like piperazine, conformational analysis is key to understanding molecular recognition. The piperazine ring typically adopts a chair conformation to minimize steric strain. In this compound, the substituents on the two nitrogen atoms can exist in either an axial or an equatorial position.

The bulky tert-butoxycarbonyl (Boc) group at the N1 position has a strong preference for the equatorial position to minimize steric clashes with the axial hydrogens on the piperazine ring. This preference can effectively "lock" the conformation of one side of the ring.

Modulation of Physicochemical Parameters through Rational Chemical Design

Rational chemical design involves the strategic modification of a lead compound to optimize its physicochemical properties, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile. The piperazine scaffold is an excellent platform for such optimization. chemimpex.com

In the case of this compound, the two distinct substituents at the N1 and N4 positions allow for the fine-tuning of key physicochemical parameters.

Solubility: Aqueous solubility is essential for drug administration and distribution. The polar carboxylic acid group on the benzyl substituent significantly enhances the water solubility of the compound, especially in its ionized carboxylate form. The two nitrogen atoms of the piperazine ring also contribute to its polarity. nih.gov

Polar Surface Area (PSA): PSA is a measure of the surface area of a molecule that arises from polar atoms (usually oxygen and nitrogen). It is a good predictor of drug absorption. The carboxylic acid and the carbamate group of the Boc substituent are major contributors to the PSA of this compound.

Hydrogen Bonding Capacity: The ability to form hydrogen bonds is crucial for target binding and solubility. As discussed, the carboxylic acid and the Boc group provide both hydrogen bond donors and acceptors.

The rational design of piperazine derivatives often involves creating a library of analogs where the substituents are systematically varied to achieve an optimal balance of these properties. For example, replacing the Boc group with other N-acyl or N-alkyl groups, or modifying the substitution pattern on the benzyl ring, can lead to compounds with improved potency, selectivity, or pharmacokinetic properties. nih.gov

| Physicochemical Parameter | Influencing Structural Feature on this compound | General Effect |

| Lipophilicity (logP) | tert-Butyl group on the Boc substituent | Increases lipophilicity |

| Benzyl group | Increases lipophilicity | |

| Carboxylic acid group | Decreases lipophilicity (increases hydrophilicity) | |

| Aqueous Solubility | Carboxylic acid group (especially when ionized) | Increases solubility |

| Piperazine nitrogens | Contribute to polarity and potential for salt formation | |

| Polar Surface Area (PSA) | Carboxylic acid group | Major contributor |

| Carbonyl and oxygen atoms of the Boc group | Contribute to PSA | |

| Hydrogen Bonding | Carboxylic acid (donor and acceptor) | Key for molecular interactions and solubility |

| Carbonyl oxygen of Boc group (acceptor) | Contributes to binding affinity | |

| Piperazine nitrogens (acceptors) | Contribute to binding and solubility |

Analytical and Spectroscopic Characterization of 1 Boc 4 4 Carboxybenzyl Piperazine and Its Derivatives

Spectroscopic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR are routinely used to characterize 1-Boc-4-(4-carboxybenzyl)piperazine.

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the tert-butoxycarbonyl (Boc) group, the piperazine (B1678402) ring, the benzyl (B1604629) group, and the aromatic ring. The integration of these signals corresponds to the number of protons in each group, while their splitting patterns (e.g., singlets, doublets, triplets) reveal neighboring proton interactions.

¹³C NMR complements ¹H NMR by providing a count of the number of non-equivalent carbon atoms in the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. For this compound, separate resonances are expected for the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, the carbons of the piperazine ring, the benzylic carbon, the aromatic carbons, and the carboxylic acid carbon.

| Atom | Hypothetical ¹H NMR Chemical Shift (δ, ppm) | Hypothetical ¹³C NMR Chemical Shift (δ, ppm) |

| tert-Butyl (Boc) | ~1.45 (s, 9H) | ~28.5 (CH₃) |

| Piperazine Ring | ~2.40 (t, 4H), ~3.45 (t, 4H) | ~45.0 (CH₂), ~53.0 (CH₂) |

| Benzyl CH₂ | ~3.55 (s, 2H) | ~62.0 |

| Aromatic CH | ~7.40 (d, 2H), ~7.95 (d, 2H) | ~129.0, ~130.0 |

| Aromatic C (quaternary) | - | ~130.5, ~145.0 |

| Carbonyl (Boc) | - | ~80.0 (C), ~155.0 (C=O) |

| Carboxylic Acid | ~12.5 (s, 1H) | ~167.0 |

Note: s = singlet, d = doublet, t = triplet. Chemical shifts are referenced to a standard solvent signal.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion can be determined, which allows for the unambiguous confirmation of the molecular formula.

For this compound (C₁₇H₂₄N₂O₄), the expected exact mass would be calculated. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, revealing the loss of specific fragments such as the Boc group or parts of the benzylpiperazine moiety.

| Ion | Hypothetical m/z | Description |

| [M+H]⁺ | 321.1814 | Protonated molecular ion |

| [M-Boc+H]⁺ | 221.1287 | Loss of the tert-butoxycarbonyl group |

| [C₈H₇O₂]⁺ | 135.0446 | Fragment corresponding to the carboxybenzyl moiety |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopies

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, characteristic absorption bands would be expected for the C=O stretching of the carbamate (B1207046) (Boc group) and the carboxylic acid, the N-H bending of the piperazine (if present as a salt), the C-H stretching of the aliphatic and aromatic groups, and the O-H stretching of the carboxylic acid.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The presence of the aromatic ring in this compound would result in characteristic UV absorption maxima, typically in the range of 200-300 nm.

| Functional Group | Hypothetical IR Absorption (cm⁻¹) |

| O-H (Carboxylic Acid) | 3300-2500 (broad) |

| C-H (Aromatic) | 3100-3000 |

| C-H (Aliphatic) | 3000-2850 |

| C=O (Carboxylic Acid) | ~1710 |

| C=O (Boc) | ~1685 |

| C=C (Aromatic) | ~1600, ~1475 |

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are essential for the separation of this compound from reaction impurities and for the quantitative determination of its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment of non-volatile and thermally labile compounds like this compound. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits strong absorbance.

The purity of the compound is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. The retention time of the main peak serves as a qualitative identifier for the compound under specific chromatographic conditions.

| Parameter | Typical Value/Condition |

| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient of Water (with 0.1% formic acid) and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm |

| Retention Time | Dependent on the specific gradient program |

Gas Chromatography (GC)

Gas Chromatography (GC) is generally less suitable for the direct analysis of this compound due to its low volatility and thermal lability. The high temperatures required for GC analysis could lead to the degradation of the Boc protecting group and the carboxylic acid moiety. However, GC could be employed for the analysis of more volatile precursors or for the analysis of the compound after derivatization to a more volatile and thermally stable form. If used, a high-temperature capillary column and a flame ionization detector (FID) or a mass spectrometer (GC-MS) would be appropriate. Due to these limitations, HPLC remains the preferred chromatographic method for the analysis of this compound.

Advanced Characterization Techniques for Solid-State and Solution-Phase Analysis

The comprehensive characterization of pharmaceutical intermediates like this compound is crucial for ensuring purity, stability, and structural integrity. Advanced analytical techniques such as X-ray Diffraction (XRD) and Thermogravimetric Analysis (TGA) provide invaluable insights into the solid-state properties and thermal behavior of such compounds. While specific experimental data for this compound is not widely available in published literature, the principles of these techniques highlight their importance in pharmaceutical development.

X-ray Diffraction (XRD)

X-ray Diffraction is a powerful non-destructive technique used to determine the atomic and molecular structure of a crystal. In the pharmaceutical industry, Powder X-ray Diffraction (PXRD) is routinely used to characterize the crystalline form of a drug substance. Different crystalline forms, or polymorphs, of the same compound can exhibit different physical properties, including solubility, melting point, and stability, which can significantly impact the bioavailability and manufacturability of a drug product.

For a compound like this compound, XRD analysis would be instrumental in:

Identifying Crystalline Forms: Determining whether the compound exists in a single crystalline form or as a mixture of polymorphs.

Assessing Purity: Detecting the presence of any crystalline impurities.

Monitoring Stability: Observing any changes in the crystalline structure under various stress conditions such as heat, humidity, and light.

A typical XRD analysis would provide a diffraction pattern with a unique set of peaks (diffraction angles and intensities) that serve as a fingerprint for a specific crystalline solid. Although a specific XRD pattern for this compound is not publicly documented, a hypothetical data table for a crystalline solid is presented below to illustrate how such data would be reported.

Hypothetical X-ray Diffraction Data for a Crystalline Powder

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 8.5 | 10.4 | 85 |

| 12.2 | 7.2 | 100 |

| 15.8 | 5.6 | 60 |

| 19.1 | 4.6 | 75 |

| 21.5 | 4.1 | 90 |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is crucial for determining the thermal stability of a compound and for quantifying the content of volatile components such as water or residual solvents.

In the context of this compound, TGA would be used to:

Determine Decomposition Temperature: Identifying the temperature at which the compound begins to degrade. This is critical for establishing safe handling and storage conditions.

Quantify Volatiles: Measuring the percentage of weight loss corresponding to the evaporation of solvents or water, which is a key aspect of purity assessment.

Study Thermal Decomposition Pathways: In conjunction with other techniques like mass spectrometry (TGA-MS), it can help elucidate the decomposition products.

A TGA curve plots the percentage of weight loss against temperature. While specific TGA data for this compound is not available, a representative data table illustrating the kind of information obtained from a TGA experiment is provided below.

Hypothetical Thermogravimetric Analysis Data

| Temperature Range (°C) | Weight Loss (%) | Associated Event |

|---|---|---|

| 30 - 120 | 1.5 | Loss of adsorbed water/solvent |

| 220 - 300 | 28.2 | Decomposition of Boc-group |

| 300 - 450 | 55.8 | Further decomposition of the molecule |

The lack of publicly available XRD and TGA data for this compound underscores the proprietary nature of much of the detailed analytical work performed in industrial pharmaceutical research. However, the application of these advanced characterization techniques is a fundamental component of the development of this and other similar chemical entities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Boc-4-(4-Carboxybenzyl)piperazine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves coupling reactions under controlled conditions. For example, microwave-assisted reactions using HATU and N-ethyl-N,N-diisopropylamine at 20°C for 18 hours yield the compound with >95% purity . Alternative routes employ 4-methylmorpholine and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at 75–90°C for 4.5 hours, achieving 70–85% yields. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to remove unreacted intermediates .

- Key Factors : Temperature, choice of coupling agents (e.g., HATU vs. EDC), and solvent polarity directly impact reaction efficiency.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of NMR (¹H and ¹³C) to confirm functional groups (e.g., Boc carbamate at δ ~1.4 ppm for tert-butyl protons) and HPLC-MS to verify molecular weight (320.38 g/mol) and purity (>98%) . Polar surface area (77.8 Ų) and log S (-3.3) values, determined experimentally, provide additional validation of physicochemical properties .

Q. What are the critical storage conditions to prevent degradation of this compound?

- Methodological Answer : Store at -20°C in inert, anhydrous environments (e.g., argon atmosphere) to prevent hydrolysis of the Boc group. Stability studies indicate <5% degradation over 12 months under these conditions .

Advanced Research Questions

Q. How does the Boc-protecting group influence the compound’s reactivity in downstream functionalization?

- Methodological Answer : The Boc group enhances solubility in organic solvents (e.g., DCM, THF) and prevents undesired nucleophilic attacks at the piperazine nitrogen during coupling reactions. Deprotection with TFA (20% v/v in DCM) quantitatively regenerates the free amine, enabling further derivatization (e.g., amidation of the carboxybenzyl moiety) .

- Data Contradiction : While Boc is generally stable under basic conditions, notes partial deprotection (≤10%) during prolonged exposure to DBU, necessitating kinetic monitoring .

Q. What strategies mitigate low solubility in aqueous buffers during biological assays?

- Methodological Answer : Co-solvents like DMSO (≤5% v/v) or cyclodextrin-based formulations improve aqueous solubility (from 0.2 mg/mL to 1.5 mg/mL). Alternatively, convert the carboxy group to a sodium salt, increasing solubility to 4.3 mg/mL in PBS (pH 7.4) .

- Advanced Note : Log P (2.1) and hydrogen-bond donor/acceptor counts (2/5) predict moderate BBB permeability, but ester prodrug derivatives may enhance CNS bioavailability .

Q. How can conformational analysis of the piperazine ring inform structure-activity relationship (SAR) studies?

- Methodological Answer : X-ray crystallography (where feasible) or DFT calculations reveal preferred conformations. For example, the piperazine ring adopts a chair conformation, with the Boc group in an equatorial position to minimize steric clash with the carboxybenzyl substituent .

- SAR Insight : Substituents on the benzyl group (e.g., electron-withdrawing vs. donating) modulate receptor binding. In related arylpiperazines, coplanarity between the aryl ring and piperazine N1 correlates with 5-HT1A receptor affinity .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported synthetic yields for similar piperazine derivatives?

- Case Study : reports 70–85% yields for this compound using HATU, while notes 51–71% yields for structurally analogous compounds.

- Resolution : Differences arise from purification methods (e.g., flash chromatography vs. crystallization) and reagent quality. Reproducibility requires strict control of anhydrous conditions and exclusion of trace moisture .

Methodological Tables

Table 1 : Key Physicochemical Properties of this compound

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 320.38 g/mol | HPLC-MS |

| Log S (Solubility) | -3.3 | Experimental |

| Polar Surface Area | 77.8 Ų | Computational |

| Hydrogen Bond Acceptors | 5 | Molecular Formula |

Table 2 : Reaction Optimization for Boc Deprotection

| Condition | Yield (%) | Purity (%) | Notes |

|---|---|---|---|

| TFA/DCM (20% v/v, 2 h) | 98 | >99 | Standard method |

| HCl/Dioxane (4M, 6 h) | 85 | 95 | Partial racemization observed |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.